

Kinetic Studies of γ -Caprolactone Polymerization: A Comparative Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *gamma*-Caprolactone

Cat. No.: B1214175

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

The ring-opening polymerization (ROP) of lactones is a cornerstone for the synthesis of biodegradable polyesters with wide-ranging applications in the biomedical field, from drug delivery systems to tissue engineering scaffolds. While the kinetics of ϵ -caprolactone (ECL) polymerization are well-documented, the study of its five-membered ring counterpart, γ -caprolactone (GCL), presents a more complex landscape. The inherent thermodynamic stability and low ring strain of the γ -lactone ring create a significant barrier to homopolymerization under standard conditions.^{[1][2]} Consequently, kinetic data on the homopolymerization of unsubstituted GCL is notably scarce in the literature.

This guide provides a comparative analysis of the available kinetic data for a substituted γ -lactone, γ -valerolactone (GVL), in its copolymerization with ϵ -caprolactone. This system offers valuable insights into the reactivity of γ -lactones and the conditions under which they can be incorporated into polyester chains. The data presented here is primarily drawn from the comprehensive study by Gagliardi and Bifone (2018), which systematically investigated the thermodynamics and kinetics of this copolymerization.^{[2][3][4]}

Comparative Kinetic and Thermodynamic Data

The following tables summarize the key kinetic and thermodynamic parameters for the ring-opening copolymerization of γ -valerolactone (GVL) and ϵ -caprolactone (ECL) initiated by methoxy poly(ethylene glycol) and catalyzed by tin(II) 2-ethylhexanoate.

Table 1: Thermodynamic Parameters for the Copolymerization of ECL and GVL[3]

ECL/GVL Molar Ratio	ΔH_p (kJ/mol)	ΔS_p (J/mol·K)	Tc (°C)
100/0	-30.3	-60.8	224.9
90/10	-27.5	-55.2	224.5
80/20	-25.2	-50.6	224.4
70/30	-22.1	-44.4	224.8

ΔH_p : Enthalpy of polymerization; ΔS_p : Entropy of polymerization; Tc: Ceiling temperature.

Table 2: Kinetic Parameters for the Copolymerization of ECL and GVL at Low Monomer Conversion[3]

ECL/GVL Molar Ratio	Monomer	k (min-1)	n	R2
100/0	ECL	0.0104	1.05	0.99
90/10	ECL	0.0075	1.08	0.98
GVL	0.0028	1.15	0.97	
80/20	ECL	0.0051	1.10	0.99
GVL	0.0016	1.21	0.96	
70/30	ECL	0.0033	1.12	0.98
GVL	0.0009	1.28	0.95	

k: Rate constant; n: Reaction order.

Table 3: Activation Energy and Pre-exponential Factor for the Copolymerization of ECL and GVL[4]

ECL/GVL Molar Ratio	Ea (kJ/mol)	ln(A)
100/0	75.3	16.8
90/10	80.1	18.1
80/20	84.9	19.3
70/30	89.7	20.6

Ea: Activation energy; A: Pre-exponential factor.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide, based on the work of Gagliardi and Bifone (2018).[\[2\]](#)[\[3\]](#)[\[4\]](#)

Materials

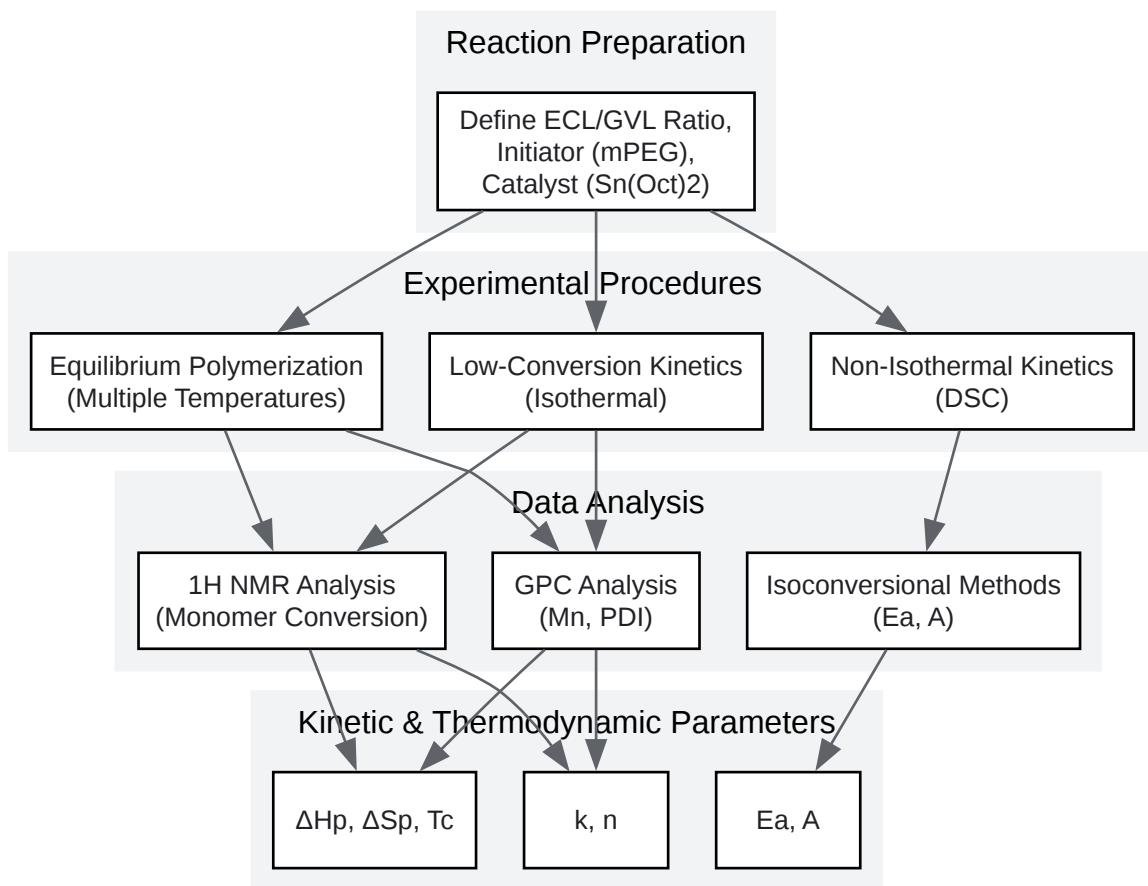
- ϵ -Caprolactone (ECL): 99%, Sigma-Aldrich
- γ -Valerolactone (GVL): \geq 99%, Sigma-Aldrich
- Methoxy poly(ethylene glycol) (mPEG): Mn = 550 Da, Sigma-Aldrich
- Tin(II) 2-ethylhexanoate (Sn(Oct)2): 92.5-100%, Sigma-Aldrich
- Chloroform-d (CDCl3): 99.8 atom % D, Sigma-Aldrich

Equilibrium Copolymerization

- Reaction Setup: A predetermined amount of ECL and GVL are added to a reaction flask. mPEG (initiator) is added at a monomer/initiator molar ratio of 25:1. Sn(Oct)2 (catalyst) is added at a monomer/catalyst molar ratio of 2000:1.
- Polymerization: The reaction mixture is heated to the desired temperature (e.g., 120, 140, 160, 180 °C) under a nitrogen atmosphere and stirred for a time sufficient to reach equilibrium (e.g., 24-72 hours).

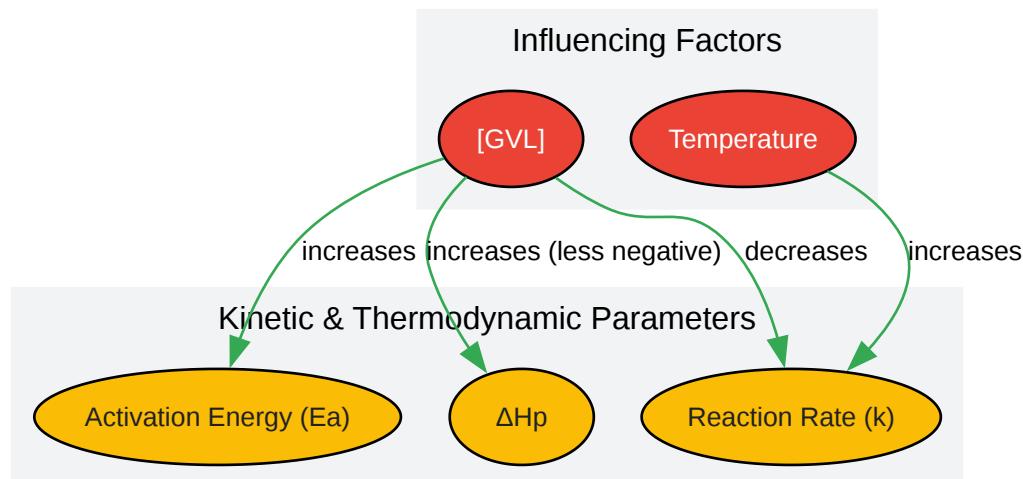
- **Analysis:** The reaction is cooled to room temperature, and the product is dissolved in CDCl3. The equilibrium monomer concentration is determined by 1H NMR spectroscopy. The molecular weight (Mn) and polydispersity index (PDI) of the resulting copolymer are determined by gel permeation chromatography (GPC).

Low-Conversion Kinetic Studies


- **Reaction Setup:** The same reagents and molar ratios as in the equilibrium polymerization are used.
- **Polymerization:** The reaction is carried out at a constant temperature (e.g., 140 °C).
- **Sampling:** Aliquots of the reaction mixture are taken at different time intervals.
- **Analysis:** Each aliquot is analyzed by 1H NMR to determine the residual monomer concentration and by GPC to determine the evolution of Mn and PDI over time. This data is used to calculate the rate constants and reaction orders.

Non-Isothermal Kinetic Studies

- **Reaction Setup:** The same reagents and molar ratios as in the equilibrium polymerization are used.
- **DSC Analysis:** The reaction mixture is analyzed by differential scanning calorimetry (DSC). The sample is heated at a constant rate (e.g., 5, 10, 15, 20 °C/min), and the heat flow is recorded as a function of temperature.
- **Data Analysis:** The DSC data is used to determine the activation energy (Ea) and the pre-exponential factor (A) of the polymerization reaction using isoconversional methods.


Visualizations

General Workflow for Kinetic Studies of GVL/ECL Copolymerization

[Click to download full resolution via product page](#)

Caption: Workflow for the kinetic and thermodynamic analysis of GVL/ECL copolymerization.

Conceptual Relationship of Kinetic Parameters

[Click to download full resolution via product page](#)

Caption: Influence of GVL concentration and temperature on key kinetic parameters.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. [polimery.ichp.vot.pl](#) [polimery.ichp.vot.pl]
- 2. Ring-opening copolymerization thermodynamics and kinetics of γ -valerolactone/ ϵ -caprolactone - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ring-opening copolymerization thermodynamics and kinetics of γ -valerolactone/ ϵ -caprolactone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ring-opening copolymerization thermodynamics and kinetics of γ -valerolactone/ ϵ -caprolactone | PLOS One [journals.plos.org]
- To cite this document: BenchChem. [Kinetic Studies of γ -Caprolactone Polymerization: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1214175#kinetic-studies-of-gamma-caprolactone-polymerization>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com